molecular formula C13H18Cl3NS B13215577 4-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine hydrochloride

4-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine hydrochloride

Cat. No.: B13215577
M. Wt: 326.7 g/mol
InChI Key: SDFUVNWRVQYCMK-UHFFFAOYSA-N
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Description

4-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C13H18Cl3NS. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine hydrochloride typically involves the reaction of 2,6-dichlorothiophenol with 4-piperidone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding thiol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}pyridine
  • 4-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine

Uniqueness

4-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties.

Properties

Molecular Formula

C13H18Cl3NS

Molecular Weight

326.7 g/mol

IUPAC Name

4-[2-(2,6-dichlorophenyl)sulfanylethyl]piperidine;hydrochloride

InChI

InChI=1S/C13H17Cl2NS.ClH/c14-11-2-1-3-12(15)13(11)17-9-6-10-4-7-16-8-5-10;/h1-3,10,16H,4-9H2;1H

InChI Key

SDFUVNWRVQYCMK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCSC2=C(C=CC=C2Cl)Cl.Cl

Origin of Product

United States

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